molecular formula C10H18N4O B6628038 [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B6628038
M. Wt: 210.28 g/mol
InChI Key: GPFVCJOSSPTTQN-UHFFFAOYSA-N
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Description

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol: is a complex organic compound that features a pyrrolidine ring substituted with a triazole moiety and a methanol group

Properties

IUPAC Name

[3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8-3-4-14(9(8)6-15)5-10-11-7-12-13(10)2/h7-9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFVCJOSSPTTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)CC2=NC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways.

Medicine

Medicinally, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the synthesis of polymers and other advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The triazole moiety is known to bind to specific active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol stands out due to its unique combination of a pyrrolidine ring and a triazole moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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